molecular formula C24H27N7O10S2 B1669548 (6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[(1,5-dihydroxy-4-oxopyridin-2-yl)methyl-methylamino]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 141562-38-1

(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[(1,5-dihydroxy-4-oxopyridin-2-yl)methyl-methylamino]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No. B1669548
CAS RN: 141562-38-1
M. Wt: 637.6 g/mol
InChI Key: BBZPABARXLGGGW-FDTSAXHYSA-N
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Description

CP 6232: is a new anti-pseudomonal cephalosporin developed by Meiji Seika Pharma. It functions as a cell wall inhibitor and has shown potent antibacterial activity against Gram-negative bacteria. The compound’s molecular formula is C24H27N7O10S2 , and it has a molecular weight of 637.65 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CP 6232 involves the substitution of the iodomethylcephem with alkylaminomethylpyridones. This process results in the formation of pyridonylmethylaminomethylcephemcarboxylates . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and temperatures that facilitate the substitution reaction.

Industrial Production Methods: Industrial production methods for CP 6232 are not extensively documented, but they likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The compound is typically stored at -20°C to maintain its stability.

Chemical Reactions Analysis

Types of Reactions: CP 6232 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its antibacterial properties.

    Substitution: As mentioned in the synthesis, substitution reactions are crucial for the formation of CP 6232.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Solvents like dimethyl sulfoxide (DMSO) and reaction temperatures conducive to substitution reactions are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

CP 6232 has several scientific research applications, including:

    Chemistry: It is used as a model compound to study the synthesis and reactivity of cephalosporins.

    Biology: The compound’s antibacterial properties make it a valuable tool for studying bacterial cell wall synthesis and inhibition.

    Medicine: Although research for therapeutic use was discontinued, CP 6232’s antibacterial activity against Gram-negative bacteria makes it a subject of interest for developing new antibiotics.

    Industry: The compound’s synthesis and reactivity are studied to improve industrial production methods for cephalosporins.

Mechanism of Action

CP 6232 exerts its effects by inhibiting bacterial cell wall synthesis. It targets the enzymes involved in the cross-linking of peptidoglycan, a crucial component of the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately the death of the bacterial cell .

Comparison with Similar Compounds

Similar Compounds:

    Cefepime: Another cephalosporin with broad-spectrum antibacterial activity.

    Ceftazidime: Known for its effectiveness against Pseudomonas aeruginosa.

    Ceftriaxone: A widely used cephalosporin with a broad range of activity against Gram-positive and Gram-negative bacteria.

Uniqueness: CP 6232 is unique due to its potent activity against Gram-negative bacteria and its specific mechanism of action as a cell wall inhibitor. Unlike some other cephalosporins, CP 6232 was specifically developed to target Pseudomonas aeruginosa, a challenging pathogen to treat.

properties

CAS RN

141562-38-1

Molecular Formula

C24H27N7O10S2

Molecular Weight

637.6 g/mol

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[(1,5-dihydroxy-4-oxopyridin-2-yl)methyl-methylamino]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C24H27N7O10S2/c1-24(2,22(38)39)41-28-15(12-9-43-23(25)26-12)18(34)27-16-19(35)31-17(21(36)37)10(8-42-20(16)31)5-29(3)6-11-4-13(32)14(33)7-30(11)40/h4,7,9,16,20,33,40H,5-6,8H2,1-3H3,(H2,25,26)(H,27,34)(H,36,37)(H,38,39)/b28-15+/t16-,20-/m1/s1

InChI Key

BBZPABARXLGGGW-FDTSAXHYSA-N

Isomeric SMILES

CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CN(C)CC4=CC(=O)C(=CN4O)O)C(=O)O

SMILES

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CN(C)CC4=CC(=O)C(=CN4O)O)C(=O)O

Canonical SMILES

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CN(C)CC4=CC(=O)C(=CN4O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

7-((2-aminothiazol-4-yl)-2-(1-carboxy-1-methyl)ethoxyiminoacetamido)-3-(N-(1,5-dihydroxy-4-pyridon-2-yl)methyl-N-methyl)aminomethyl-3-cephem-4-carboxylic acid
CP 6232
CP-6232
CP6232

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[(1,5-dihydroxy-4-oxopyridin-2-yl)methyl-methylamino]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 2
(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[(1,5-dihydroxy-4-oxopyridin-2-yl)methyl-methylamino]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 3
(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[(1,5-dihydroxy-4-oxopyridin-2-yl)methyl-methylamino]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 4
(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[(1,5-dihydroxy-4-oxopyridin-2-yl)methyl-methylamino]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 5
(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[(1,5-dihydroxy-4-oxopyridin-2-yl)methyl-methylamino]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 6
(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[(1,5-dihydroxy-4-oxopyridin-2-yl)methyl-methylamino]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

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